molecular formula C8H9N5O2 B6174641 ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate CAS No. 2091811-22-0

ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate

Cat. No.: B6174641
CAS No.: 2091811-22-0
M. Wt: 207.2
InChI Key:
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Description

Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate: is a chemical compound with the molecular formula C8H9N5O2 and a molecular weight of 207.19 g/mol. This compound is characterized by its pyrazolo[1,5-a][1,3,5]triazine core structure, which is a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of a suitable pyrazole derivative with a triazine derivative under specific conditions to form the fused ring system. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

Chemistry: In chemistry, ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. It may be used as a lead compound for the development of new drugs.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.

Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, in antimicrobial applications, the compound may interact with bacterial cell walls or enzymes, disrupting their function and leading to cell death. In anticancer applications, it may target specific pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

  • Methyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate: This compound is structurally similar but differs in the position of the amino group and the carboxylate group.

  • Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate: Another structurally similar compound with a different position of the carboxylate group.

Uniqueness: . Its ability to undergo diverse chemical reactions and its biological activities make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

2091811-22-0

Molecular Formula

C8H9N5O2

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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